Product packaging for Loribid(Cat. No.:)

Loribid

Cat. No.: B1205816
M. Wt: 367.78 g/mol
InChI Key: GPYKKBAAPVOCIW-HZKXUOCSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loracarbef monohydrate is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClN3O5 B1205816 Loribid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18ClN3O5

Molecular Weight

367.78 g/mol

IUPAC Name

7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10?,11-,12?;/m1./s1

InChI Key

GPYKKBAAPVOCIW-HZKXUOCSSA-N

SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O

Isomeric SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Loratadine

Classical Synthesis Routes and Their Mechanistic Investigations

Traditional approaches to Loratadine (B1675096) synthesis have laid the groundwork for its industrial production, albeit often presenting challenges in terms of cost, purification, and reaction control.

Grignard Reagent-Based Approaches in Loratadine Synthesis

Grignard reagents play a crucial role in classical Loratadine synthesis, primarily facilitating carbon-carbon bond formation. One common route involves the addition of Grignard reagents, specifically methyl piperidyl magnesium bromide, to intermediates containing pyridine (B92270) rings fishersci.cacenmed.com. This is followed by an elimination reaction and subsequent reaction with ethyl chloroformate to yield Loratadine fishersci.cacenmed.com.

A detailed example of this approach involves the Grignard reaction of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo(a,d)cycloheptane-5-one (L-07) with methyl piperidyl magnesium bromide nih.gov. This reaction is typically conducted under highly basic conditions and low temperatures, ranging from -80 to -90°C nih.gov. While effective for carbon-carbon bond formation, these methods can be demanding in terms of reaction conditions and may lead to the formation of by-products, complicating subsequent purification processes fishersci.cacenmed.com.

Ritter Reaction Utilization and Optimization in Synthetic Pathways

The Ritter reaction is a cornerstone in several classical Loratadine synthetic pathways. One established route begins with 2-cyano-3-methylpyridine (B185307), which undergoes a Ritter reaction, followed by a sequence of alkylation, hydrolysis, reduction, and chlorination steps, culminating in a Wittig cyclization to produce Loratadine fishersci.canih.gov.

Wittig Reaction Applications in Loratadine Scaffold Construction

The Wittig reaction is instrumental in constructing the intricate tricyclic scaffold of Loratadine. One synthetic pathway involves the reduction of a tricyclic ketone, followed by chlorination and reaction with an organophosphorus reagent, ultimately leading to Loratadine through a Wittig reaction fishersci.canih.gov. This method, while providing valuable chemical tools for structural modification, often involves complex chemical steps and demands high precision, making it more suited for laboratory research than large-scale industrial production fishersci.canih.gov. Another application of the Wittig reaction involves its use between 2-cyano-3-methylpyridine derivatives and organophosphorus reagents americanelements.com.

Advanced Synthetic Strategies and Process Enhancements

With increasing demand for Loratadine and growing environmental consciousness, researchers have focused on developing advanced synthetic strategies that prioritize efficiency, cost-effectiveness, and reduced environmental impact.

Development of Novel Catalytic Systems for Efficient Loratadine Production

Significant progress in Loratadine synthesis has been achieved through the introduction of novel catalytic systems and optimized reaction conditions fishersci.canih.gov. These advancements aim to improve reaction efficiency, increase yields, and reduce the formation of undesirable by-products.

A notable enhancement in the cyclization step, crucial for forming Loratadine's tricyclic structure, involves the use of novel catalysts to minimize side reactions and boost yields fishersci.ca. For instance, a patented preparation method for Loratadine describes a new cyclization system that replaces costly and highly toxic trifluoromethanesulfonic acid with a boric acid–sulfuric acid mixture (in a 1:8–10 molar ratio) as the catalyst americanelements.comwikipedia.org. This innovation not only reduces corrosion risks and catalyst costs but also provides a milder and more economical synthesis method suitable for industrial production americanelements.comwikipedia.org. Furthermore, palladium-catalyzed intramolecular cyclization represents a novel process for Loratadine manufacture, offering milder reaction conditions compared to highly acidic traditional methods fishersci.com.

Green Chemistry Principles in Loratadine Synthesis

The application of green chemistry principles has become a critical aspect of modern Loratadine synthesis, driven by the need to enhance sustainability and minimize environmental footprint fishersci.canih.gov. These principles guide the design of chemical processes to reduce or eliminate the use and generation of hazardous substances.

Key aspects of green chemistry applied to Loratadine synthesis include:

Waste Prevention: Researchers focus on optimizing reaction conditions and employing strategies to minimize by-product formation, thereby reducing waste fishersci.canih.govnih.gov.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all starting materials into the final product, leading to higher efficiency and reduced waste nih.govfishersci.ca.

Less Hazardous Chemical Syntheses: Efforts are made to use and generate substances with low or no toxicity to human health and the environment. This includes developing non-toxic catalysts and safer reaction pathways nih.govfishersci.ca.

Safer Solvents and Auxiliaries: The selection of solvents and auxiliary substances is crucial, with a preference for those that are less hazardous or can be recycled efficiently nih.govfishersci.ca.

Catalysis: The development and utilization of highly efficient catalysts, as discussed in Section 1.2.1, are central to green chemistry, enabling reactions to proceed with greater selectivity, lower energy consumption, and reduced waste nih.govfishersci.ca.

The optimized Ritter and alkylation reactions exemplify the application of green chemistry by increasing selectivity and yield while simultaneously reducing environmental pollution fishersci.canih.gov. The adoption of novel catalysts and optimized reaction conditions has generally led to improved yields, enhanced cost-effectiveness, and a significant reduction in environmental pollution associated with Loratadine production fishersci.cacenmed.comnih.gov.

Molecular and Preclinical Pharmacological Research on Loratadine

Receptor Interaction and Binding Dynamics

Loratadine (B1675096), a second-generation antihistamine, functions primarily as a selective inverse agonist of peripheral histamine (B1213489) H1 receptors. wikipedia.orgfishersci.casenescence.info This mechanism is distinct from competitive antagonism, as it involves stabilizing the H1 receptor in its inactive conformation. wikipedia.orgsenescence.infowikidata.orgfishersci.ca

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that naturally exist in a dynamic equilibrium between active and inactive states. wikipedia.org Histamine, the endogenous ligand, promotes the active form of the receptor by facilitating cross-linking between specific transmembrane domains, thereby stabilizing it. wikipedia.org In contrast, loratadine binds to a distinct site on the H1 receptor, effectively shifting this equilibrium towards the inactive conformation. wikipedia.orgsenescence.infowikidata.orgfishersci.ca This "inverse agonism" prevents or diminishes the severity of histamine-mediated symptoms. wikipedia.org The interaction involves specific electrostatic and hydrophobic contacts, which lead to conformational changes in the receptor, ultimately inhibiting downstream signaling pathways. wikipedia.org A key characteristic of loratadine's action is its selective targeting of peripheral H1 receptors, with poor penetration into the central nervous system, which accounts for its lack of CNS depressant effects. wikipedia.org

Loratadine demonstrates high selectivity for peripheral H1 receptors, exhibiting low affinity for H1 receptors within the central nervous system. wikipedia.org Its active metabolite, desloratadine (B1670295), generally shows a higher binding affinity for H1 receptors compared to loratadine itself. senescence.infonih.gov Comparative studies on the binding affinities of various antihistamines to the human H1 receptor indicate a hierarchy, with desloratadine possessing the strongest affinity, followed by cetirizine, then loratadine, and finally fexofenadine. mims.com This high selectivity for the H1 receptor, coupled with minimal affinity for other receptors, contributes to loratadine's favorable side-effect profile compared to first-generation antihistamines, which often exhibit anticholinergic effects. mims.comguidetopharmacology.org Beyond its primary H1 receptor activity, loratadine has also shown partial efficacy in inhibiting antigen-triggered leukotriene release from human bronchi.

Table 1: Relative Histamine H1 Receptor Binding Affinities (Ki) for Selected Antihistamines

AntihistamineRelative H1 Receptor Binding Affinity (Strongest to Weakest)
DesloratadineHighest
LevocetirizineHigh
CetirizineModerate-High
FexofenadineModerate
LoratadineModerate-Low
TerfenadineLow

Note: This table is derived from comparative potency and affinity data. fishersci.casenescence.infonih.govmims.com

Loratadine and its primary active metabolite, desloratadine, are known for their conformational flexibility, undergoing rapid interconversion between helically chiral enantiomeric forms at physiological temperatures. This conformational dynamism is critical to their biological activity. Studies employing docking approaches suggest that these flexible molecules adopt a specific conformation when interacting with the H1 receptor, similar to certain rigidified N-oxide analogues.

The binding of ligands to G-protein coupled receptors, such as the H1 receptor, is not a static event but involves dynamic protein adaptations and conformational changes. While the H1 receptor generally maintains an inactive conformation when bound to inverse agonists like loratadine, subtle yet noticeable structural differences are observed within the ligand binding pocket. wikidata.org Research has monitored the antagonist activity of loratadine analogues by observing changes in intracellular calcium levels, where these compounds effectively suppress the increase in calcium induced by histamine.

Ligand-Receptor Affinity and Selectivity Studies (e.g., H1 vs. other targets)

Cellular and Subcellular Mechanisms of Action

Beyond its well-established H1 receptor antagonism, loratadine exhibits significant anti-inflammatory properties that operate through H1 receptor-independent mechanisms. fishersci.ca

At the molecular level, loratadine has been shown to reduce the expression and levels of several key pro-inflammatory mediators. In lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, loratadine treatment significantly decreases nitric oxide (NO) and inducible nitric oxide synthase (iNOS). Furthermore, it diminishes the levels of crucial cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), along with the inflammatory enzyme cyclooxygenase-2 (COX-2).

Loratadine also suppresses the transcriptional expression of pro-inflammatory genes, including matrix metallopeptidase 1 (MMP1), MMP3, and MMP9. Its anti-inflammatory effects extend to inhibiting mediator release from human FcɛRI+ cells. Preclinical studies in mouse models have demonstrated loratadine's ability to reduce gastric bleeding in acute gastritis and improve histopathological outcomes in models of gastritis, hepatitis, colitis, and peritonitis.

Table 2: Modulation of Inflammatory Mediators by Loratadine

Inflammatory Mediator/GeneEffect of LoratadineCellular/Molecular ContextReference
Nitric Oxide (NO)Reduced LevelsRAW264.7 cells (LPS-treated)
iNOSReduced LevelsRAW264.7 cells (LPS-treated)
IL-1βReduced LevelsRAW264.7 cells (LPS-treated)
TNF-αReduced LevelsRAW264.7 cells (LPS-treated)
IL-6Reduced LevelsRAW264.7 cells (LPS-treated)
COX-2Reduced LevelsRAW264.7 cells (LPS-treated)
MMP1Suppressed ExpressionRAW264.7 cells (LPS-treated)
MMP3Suppressed ExpressionRAW264.7 cells (LPS-treated)
MMP9Suppressed ExpressionRAW264.7 cells (LPS-treated)

A significant aspect of loratadine's anti-inflammatory action involves its specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of inflammatory and immune responses, as well as cell survival. Loratadine exerts this inhibitory effect by directly targeting the Syk (Spleen Tyrosine Kinase) and Src (Proto-oncogene Tyrosine-protein Kinase Src) proteins.

Detailed molecular investigations reveal that loratadine binds to Src in the region bridging its SH2 and SH3 domains. Concurrently, it binds to Syk within its protein tyrosine kinase domain. This direct interaction with Syk and Src leads to the suppression of NF-κB activation, consequently reducing the production of various pro-inflammatory components, including IL-6 and TNF-α. Beyond NF-κB, loratadine has also been shown to inhibit Transforming Growth Factor-beta Activated Kinase 1 (TAK1) activation, which in turn suppresses the Activator Protein 1 (AP-1) signaling pathway and subsequent matrix metallopeptidase (MMP) production. Furthermore, loratadine can regulate cytosolic calcium ion levels, a mechanism that contributes to the inhibition of cell activation triggered by various agonists.

Investigations into Anti-inflammatory Activity at a Molecular Level

Suppression of AP-1 Signaling Pathway via TAK1

Loratadine demonstrates anti-inflammatory activity through the specific inhibition of the Activator Protein-1 (AP-1) signaling pathway in murine macrophage cells. This effect is mediated by Loratadine's direct targeting of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), leading to the suppression of AP-1 transcriptional activity mdpi.comnih.gov. This suppression results in a reduction in the expression of various pro-inflammatory cytokines, including matrix metalloproteinases (MMP1, MMP3, and MMP9) mdpi.com.

Studies have shown that Loratadine effectively represses the expression of c-Jun and c-Fos, which are key subunits of AP-1. Correspondingly, it inhibits the phosphorylation levels of p-JNK, p-MKK7, and p-TAK1 nih.gov. Furthermore, in HEK293T cells, TAK1 overexpression-induced AP-1 promoter activation was dose-dependently suppressed by Loratadine, indicating a direct interaction and inhibitory effect on TAK1 mdpi.com.

Table 1: Effects of Loratadine on AP-1 Pathway Components

Pathway ComponentEffect of LoratadineReference
AP-1 Transcriptional ActivitySuppressed mdpi.com
TAK1 ActivationInhibited mdpi.comnih.gov
c-Jun ExpressionRepressed nih.gov
c-Fos ExpressionRepressed nih.gov
p-JNK PhosphorylationInhibited nih.gov
p-MKK7 PhosphorylationInhibited nih.gov
p-TAK1 PhosphorylationInhibited nih.gov
MMP1, MMP3, MMP9 mRNA ExpressionSuppressed mdpi.com
Regulation of Pro-inflammatory Mediators (e.g., NO, iNOS, IL-1β, TNF-α, IL-6, COX-2) in Cell Lines

Loratadine exhibits a significant capacity to regulate the production of various pro-inflammatory mediators in different cell lines, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway mdpi.comresearchgate.net. In lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, Loratadine has been shown to reduce the levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) researchgate.net.

The mechanism involves Loratadine's specific inhibition of the NF-κB pathway by targeting the Syk and Src proteins. It has been observed that Loratadine binds to Src in the bridge between its SH2 and SH3 domains, and to Syk within its protein tyrosine kinase domain researchgate.net. Beyond these direct effects on NF-κB, Loratadine has also been found to attenuate the release of inflammatory cytokines like IL-8 and RANTES, as well as soluble intercellular adhesion molecule-1 (sICAM-1), from cultured human bronchial epithelial cells (HBECs) following nitrogen dioxide (NO2) exposure capes.gov.br.

Table 2: Regulation of Pro-inflammatory Mediators by Loratadine in Cell Lines

Pro-inflammatory MediatorCell Line/ConditionEffect of LoratadineReference
NO, iNOS, IL-1β, TNF-α, IL-6, COX-2RAW264.7 cells (LPS-treated)Reduced levels researchgate.net
IL-8, RANTES, sICAM-1Human Bronchial Epithelial Cells (NO2-induced)Attenuated release capes.gov.br

Inhibition of Cell Activation Through Calcium Release Mechanisms in vitro

Loratadine interferes with cellular activation processes by modulating calcium release mechanisms in vitro. It has been observed to induce an elevation of cytosolic calcium ion ([Ca2+]i) in rat peritoneal macrophages and human platelets nih.gov. This elevation is attributed to Loratadine's ability to discharge intracellular Ca2+ stores, a mechanism similar to that of thapsigargin (B1683126) nih.gov.

Crucially, this discharge of intracellular Ca2+ stores subsequently inhibits the rise in [Ca2+]i that would typically be induced by various physiological activators, such as platelet activating factor (PAF) and adenosine (B11128) diphosphate (B83284) (ADP), as well as by thapsigargin itself nih.gov. Both Loratadine and its active metabolite, descarbo-ethoxy-loratadine (desloratadine), have been shown to impair the increase in [Ca2+]i following cell activation by reducing both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores nih.gov. This inhibitory effect on Ca2+ influx was further evidenced by Loratadine's ability to inhibit Mn2+ influx into rat basophilic leukemia (RBL-2H3) cells nih.gov.

Effects on ICAM-1 Expression in Epithelial Cells in vitro

Loratadine has demonstrated the ability to modulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in epithelial cells in vitro. Studies have shown that Loratadine can reduce the expression of ICAM-1 on nasal epithelial cells nih.govnih.gov. In particular, Loratadine and its active metabolite, descarboethoxyloratadine, significantly blocked the histamine-induced increase in ICAM-1 and Human Leukocyte Antigen – DR isotype (HLA-DR) expression on nasal epithelial cells nih.gov.

Furthermore, in respiratory epithelial cells, both Loratadine and desloratadine inhibited ICAM-1 mRNA induction caused by rhinovirus infection in a dose-dependent manner. They also completely inhibited rhinovirus-induced ICAM-1 promoter activation, suggesting a mechanism of action independent of H1-receptor antagonism that may be relevant for therapeutic control of virus-induced asthma exacerbations researchgate.net.

Interaction with Amino Acid Transporters (e.g., B(0)AT2)

Loratadine has been identified as a selective inhibitor of the neutral amino acid transporter B(0)AT2, which is encoded by the SLC6A15 gene. This transporter is predominantly expressed in the brain and has been implicated in mood and metabolic disorders researchgate.net. Loratadine exhibits an IC50 of 4 µM for B(0)AT2, while showing less activity or being inactive against other members of the SLC6 family researchgate.net.

Off-target Molecular Effects in Specific Cell Lines (e.g., Lung Adenocarcinoma Cells)

Beyond its antihistaminic and anti-inflammatory properties, Loratadine has exhibited notable off-target molecular effects, particularly in specific cancer cell lines, such as lung adenocarcinoma (LUAD) cells. Research indicates that Loratadine possesses potential anticancer properties in various LUAD cell lines, both in vitro and in vivo spandidos-publications.comspandidos-publications.com. It has been observed to inhibit the proliferation and colony formation of LUAD cells spandidos-publications.comspandidos-publications.com. In a LUAD xenograft model, Loratadine effectively decreased tumor proliferation and angiogenesis spandidos-publications.comspandidos-publications.com. These observed anticancer effects of Loratadine were found to be independent of its histamine receptor H1 (HRH1) antagonism spandidos-publications.comspandidos-publications.com.

Autophagy-mediated Apoptosis Pathways

A key mechanism underlying Loratadine's off-target effects in lung adenocarcinoma cells is its ability to induce autophagy-mediated apoptotic cell death spandidos-publications.comspandidos-publications.comnih.govreddit.com. Mechanistically, Loratadine promotes the activation of protein phosphatase 2A (PP2A), which in turn deactivates c-Jun N-terminal kinase (JNK)1/2 and p38 in H23 and PC9 LUAD cells spandidos-publications.comnih.gov. Additionally, Loratadine inhibits the activation of signal transducer and activator of transcription 3 (STAT3) through a pathway that is independent of PP2A spandidos-publications.comnih.gov. This dual modulation of key signaling pathways contributes to the induction of programmed cell death in lung adenocarcinoma cells.

Table 3: Off-target Molecular Effects of Loratadine in Lung Adenocarcinoma Cells

Effect CategorySpecific EffectMechanism/PathwayReference
Cell Proliferation & Tumor Growth Inhibited LUAD cell proliferation and colony formationIndependent of HRH1 spandidos-publications.comspandidos-publications.com
Decreased tumor proliferation and angiogenesis (xenograft model)Independent of HRH1 spandidos-publications.comspandidos-publications.com
Cell Death Induction Induces autophagy-mediated apoptotic cell death- spandidos-publications.comspandidos-publications.comnih.govreddit.com
Deactivates JNK1/2 and p38PP2A activation spandidos-publications.comnih.gov
Inhibits STAT3 activationPP2A-independent pathway spandidos-publications.comnih.gov
Deactivation of JNK, p38, and STAT3 Signaling

Preclinical studies have demonstrated that loratadine can induce the deactivation of key signaling pathways, specifically c-Jun N-terminal kinase (JNK)1/2, p38, and signal transducer and activator of transcription 3 (STAT3). This effect has been observed in lung adenocarcinoma (LUAD) cell lines, such as H23 and PC9, and in a LUAD xenograft model spandidos-publications.comnih.govspandidos-publications.comsciprofiles.com. The deactivation of these pathways by loratadine is associated with the induction of autophagy-mediated apoptotic cell death spandidos-publications.comnih.govspandidos-publications.com. Furthermore, combining loratadine with inhibitors targeting JNK, p38, and STAT3 has been shown to enhance the inhibition of cell proliferation, suggesting a synergistic effect in these contexts spandidos-publications.comnih.govspandidos-publications.comsciprofiles.com.

PP2A-Dependent and Independent Mechanisms

The modulation of JNK, p38, and STAT3 signaling by loratadine involves both protein phosphatase 2A (PP2A)-dependent and independent mechanisms spandidos-publications.comnih.govresearchgate.netresearchgate.net. Loratadine has been found to induce the activation of PP2A, a serine/threonine phosphatase known to deactivate mitogen-activated protein kinases (MAPKs) and STAT3 spandidos-publications.comnih.govresearchgate.netresearchgate.net. Specifically, the deactivation of p38 and JNK signals mediated by loratadine is dependent on the activation of PP2A spandidos-publications.comnih.govresearchgate.netresearchgate.net. In contrast, loratadine's inhibition of STAT3 activation occurs through a mechanism that is independent of PP2A spandidos-publications.comnih.govspandidos-publications.comsciprofiles.comresearchgate.netresearchgate.netresearchgate.net. Research indicates that loratadine treatment can reduce the phosphorylation of PP2A at Tyr307, a modification known to decrease its activity spandidos-publications.com.

Preclinical Metabolic Pathways and Transporter Interactions

Loratadine undergoes extensive biotransformation, primarily in the liver, leading to the formation of active metabolites and interactions with various enzymatic and transporter systems drugbank.comwikipedia.orgefda.gov.etresearchgate.netbiomolther.org.

Enzymatic Biotransformation by Cytochrome P450 Isoforms (CYP3A4, CYP2D6)

Table 1: Kinetic Parameters for Loratadine Metabolism by CYP3A4 and CYP2D6

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg)Clearance (µL/min/mg protein)
CYP3A4Loratadine Disappearance18.202169135.7
CYP3A4Desloratadine Formation25.20486.9812.25
CYP2D6Loratadine Disappearance--15.45
CYP2D6Desloratadine Formation--5

Identification and Characterization of Metabolites (e.g., Desloratadine, 3-hydroxydesloratadine)

The primary active human metabolite of loratadine is desloratadine (also known as descarboethoxyloratadine) drugbank.comwikipedia.orgeuropa.euwikipedia.orgmims.comnih.govnih.govnih.govthieme-connect.com. Desloratadine is reported to possess approximately four times greater pharmacological activity than the parent compound, loratadine drugbank.com. Further metabolism of desloratadine leads to the formation of 3-hydroxydesloratadine (B129375) (3-OH-DL), which is also an active metabolite with comparable antagonistic activity on the histamine H1-receptor drugbank.comeuropa.eumims.comnih.govnih.govthieme-connect.comsigmaaldrich.com. Other active hydroxylated metabolites, such as 6-hydroxydesloratadine (6-OH-DL) and 5-hydroxydesloratadine (5-OH-DL), have also been identified and are known to inhibit the binding of pyrilamine (B1676287) to rat brain H1 receptors thieme-connect.com.

Glucuronidation Pathways of Loratadine Metabolites

The metabolic pathway of loratadine metabolites involves glucuronidation. Desloratadine undergoes N-glucuronidation, a process primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B10 drugbank.comnih.govfloridarehab.comresearchgate.net. Following this N-glucuronidation, CYP2C8 mediates the 3-hydroxylation of desloratadine, leading to the formation of 3-hydroxydesloratadine drugbank.comnih.govsigmaaldrich.comfloridarehab.com. Subsequently, 3-hydroxydesloratadine is further glucuronidated before its elimination from the body drugbank.comnih.govnih.govresearchgate.net. Studies utilizing human hepatocyte micropatterned co-culture (MPCC) models have successfully demonstrated the formation of 3-hydroxydesloratadine glucuronide nih.govtandfonline.com. The putative intermediate metabolite, desloratadine N-glucuronide, has also been observed in these in vitro systems tandfonline.com.

Interaction with Efflux Transporters (e.g., P-glycoprotein) in Preclinical Models and In Vitro Systems

Loratadine has been identified as a substrate for P-glycoprotein (P-gp), an important efflux transporter belonging to the ATP-binding cassette (ABC) transporter family drugbank.comresearchgate.netbiomolther.orgnih.gov. P-gp is strategically located in various physiological barriers, including the small intestine, blood-brain barrier, liver, and kidneys, where it plays a crucial role in mediating drug efflux and influencing drug-drug interactions researchgate.net.

In vitro studies using MDR cells expressing human P-gp have shown that loratadine can increase ATPase activity above basal levels, indicating its interaction with the transporter. Loratadine demonstrated a Vmax of approximately 200% of basal ATPase activity and a Km of approximately 3 µM for P-gp researchgate.netnih.gov. The inhibitory concentration 50% (IC50) of loratadine for P-gp was found to be approximately 11 µM researchgate.netnih.gov. In contrast, its active metabolite, desloratadine, did not significantly affect baseline ATP hydrolysis and exhibited a four-fold lower inhibitory effect on human P-gp compared to loratadine researchgate.netnih.gov. This suggests that desloratadine is not a significant inhibitor of P-gp and is less likely to be involved in clinical drug interactions with other P-gp substrates researchgate.netnih.gov. The co-localization of P-gp with CYP3A4 in the small intestine suggests a potential synergistic action between these two systems in the absorption and first-pass metabolism of various drugs researchgate.netbiomolther.org.

Table 2: Interaction of Loratadine and Desloratadine with P-glycoprotein in In Vitro Systems researchgate.netnih.gov

CompoundIC50 (µM) for P-gp InhibitionEffect on Baseline ATPase ActivityVmax for P-gp ATPase Activity (% basal)Km for P-gp (µM)
Loratadine~11Increased~200~3
Desloratadine~43No significant effect--

Impact of Enzyme Inhibitors on Loratadine Metabolism in vitro

Loratadine undergoes significant first-pass metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, to form its active metabolite, descarboethoxyloratadine (desloratadine) researchgate.netdrugbank.comingentaconnect.com. Other CYP isoforms, including CYP1A1, CYP2C19, and to a lesser extent CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5, also contribute to its biotransformation researchgate.netingentaconnect.com.

In vitro studies using human liver microsomes and recombinant CYP enzymes have provided detailed insights into the roles of these enzymes and the effects of various inhibitors. For instance, the formation of desloratadine is significantly inhibited by specific CYP inhibitors. Ketoconazole, a known CYP3A4 inhibitor, has been shown to inhibit desloratadine formation by 66.43% at a concentration of 2 µM . Similarly, quinidine, a CYP2D6 inhibitor, inhibited desloratadine formation by 33.03% at 10 µM .

While loratadine itself is primarily a substrate for these enzymes, it can also exhibit inhibitory effects on certain CYPs, though typically at concentrations considerably higher than those achieved therapeutically. Loratadine has been observed to inhibit CYP2C19 and CYP2D6 with IC50 values of approximately 0.76 µM and 8.1 µM, respectively nih.gov. However, it did not significantly inhibit CYP1A2 or CYP3A4 at concentrations up to 3829 ng/ml, which is approximately 815-fold greater than its expected maximal human plasma concentration nih.gov. Its active metabolites, desloratadine and 3-OH-desloratadine, showed minimal inhibition (less than 25%) of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at high concentrations nih.gov.

The following table summarizes the in vitro inhibition profiles of key enzymes involved in loratadine metabolism:

Table 1: Impact of Enzyme Inhibitors on Loratadine Metabolism in vitro

Enzyme InhibitorTarget CYP EnzymeInhibition of Desloratadine Formation (in vitro)ConcentrationReference
KetoconazoleCYP3A466.43%2 µM
QuinidineCYP2D633.03%10 µM

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure influence its biological activity. For antihistamines like Loratadine, SAR studies have been crucial in optimizing their efficacy and selectivity for histamine H1 receptors while minimizing undesirable side effects rsc.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. While specific QSAR models for loratadine are not extensively detailed in the provided search results, the principles of SAR, which underpin QSAR, have been applied to understand loratadine's activity. The high affinity of loratadine for the histamine H1 receptor, characterized by a strong binding energy of -7.75 kcal/mol and a low Ki value of 15.36 µM, reflects a favorable quantitative interaction dergipark.org.tr. This quantitative understanding is derived from detailed analyses of how specific structural features contribute to binding affinity and pharmacological effect.

Influence of Structural Modifications on Molecular Interactions

Loratadine's tricyclic structure is critical for its selective binding to peripheral histamine H1 receptors, enabling it to effectively alleviate allergic symptoms researchgate.net. A significant example of structural modification influencing molecular interactions is the metabolism of loratadine to desloratadine. Desloratadine, which lacks the ethoxycarbonyl group present in loratadine, exhibits an approximately two orders of magnitude higher affinity for the H1 receptor nih.gov. This enhanced affinity is attributed to the structural change allowing desloratadine to better accommodate within the secondary binding pocket of the H1 receptor, unlike the bulkier ethoxycarbonyl group of loratadine nih.gov.

Further structural optimization efforts have involved introducing hydroxyl groups and chiral centers into loratadine analogues to enhance their affinity for H1 receptors rsc.org. Molecular docking studies have revealed that loratadine forms a comprehensive network of interactions with the H1 receptor, including hydrogen bonds with SER111, halogen bonds with LYS191, multiple polar interactions with TYR458 and ASP107, and extensive hydrophobic contacts with TRP428, TYR108, PHE435, TRP158, ILE115, PHE432, and ILE454 dergipark.org.tr. This dense contact network explains the high affinity and specificity of loratadine for the H1 receptor dergipark.org.tr.

Enantiomeric Selectivity in Biological Activity

Loratadine itself is not a chiral molecule in its primary structure. However, research into its analogues has unveiled intriguing aspects of enantiomeric selectivity in biological activity. Analogues of loratadine and desloratadine, when subjected to N-oxidation, can yield stable, helically chiral products nih.govnih.govresearchgate.netacs.org. These helically chiral N-oxide analogues demonstrate enantiomer-dependent antihistamine activity nih.govnih.govresearchgate.netacs.org. Specifically, the (-)-enantiomer of these conformationally rigidified N-oxide compounds has been shown to bind preferentially to the human histamine H1 receptor, indicating a clear stereoselective interaction thieme-connect.com. This highlights that even in compounds related to non-chiral parent drugs like loratadine, the introduction of conformational chirality can lead to significant differences in biological activity based on enantiomeric form nih.gov.

Computational Chemistry and Molecular Modeling of Loratadine

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Enantiomeric Stability

Loratadine (B1675096) itself is an achiral molecule; however, its conformational dynamics are significant. Studies have shown that Loratadine and its N-oxide analogs, such as desloratadine (B1670295), are conformationally dynamic, interconverting rapidly between helically chiral forms at room temperature acs.orgnih.gov. Computational investigations, often aided by crystallographic data, have been employed to explore the conformational dynamics and enantiomeric stability of N-oxide products derived from Loratadine acs.orgnih.govnih.govyale.edu.

Rigidifying the core structure of Loratadine and its analogs through N-oxidation has been shown to affect antihistamine activity in an enantiomer-dependent manner, a phenomenon explored through computational docking studies acs.orgnih.govnih.gov. For instance, a Loratadine N-oxide analog, 6h, was produced with high enantiomeric ratio (>99:1 er) and demonstrated configurational stability under physiological conditions, with a barrier of enantiomerization of ΔG‡100°C = 28.5 kcal/mol nih.gov. These computational explorations highlight the importance of conformational flexibility in the biological activity of Loratadine and related compounds nih.govyale.edu.

Computational methods, including quantum mechanics (QM) and molecular mechanics (MM), are utilized to study the molecular structure, charge distribution, and thermodynamic parameters of Loratadine. For example, density functional theory (DFT) calculations using the B3LYP level of theory with a 6-31G(d) basis set have been applied to investigate Loratadine's reactive properties and stability unirioja.essapub.orgnih.gov.

Table 1: Kinetic Energy of Antihistamine Drugs (at 298 K) unirioja.es

CompoundKinetic Energy (kcal/mol)
PromethazineLowest
Loratadine44.4
Cetirizine46.1
Buclizine56.8

Interactions in Lipid-Based Formulations

Molecular dynamics (MD) simulations are powerful tools for studying the interactions of Loratadine within lipid-based formulations (LBFs), which are often used to enhance the delivery of poorly water-soluble drugs acs.orgnih.govacs.orgresearchgate.net. Understanding the phase behavior of LBFs in the gastrointestinal tract is critical for designing efficient drug delivery systems acs.orgnih.gov.

Computational models have been developed to investigate the internal structures of type III LBFs containing Loratadine and complex nonionic surfactants like polysorbate 80 and polyoxyl hydrogenated castor oil (Kolliphor RH40) acs.orgnih.govresearchgate.net. Long-timescale MD simulations (0.4–1.7 μs) have shown that LBFs can form various colloidal phases, including continuous phases, water-swollen reverse micelles, and bicontinuous or phase-separated systems, depending on dilution acs.orgnih.gov. These computational predictions correlate well with experimental observations, supporting the use of MD simulations as a predictive tool for determining the fate of LBFs in the body acs.orgnih.gov.

The integrated computational methodology can significantly reduce the need for extensive experimental work in drug formulation design by predicting excipient selection, solubility, encapsulation efficiency, release patterns, and drug absorption researchgate.net.

Molecular Docking Studies

Molecular docking studies are extensively used to predict the binding affinity and interaction modes of Loratadine with various target proteins, offering crucial insights into its therapeutic mechanisms and potential repurposing opportunities nih.govdovepress.comrootspress.orgnih.govuq.edu.au.

Ligand-Protein Binding Site Analysis

Molecular docking of Loratadine with the H1 histamine (B1213489) receptor (H1R) has been a primary focus, given its antihistamine activity nih.govdovepress.comuq.edu.au. Although a crystal structure of Loratadine or desloratadine bound to H1R has not been obtained, docking studies have predicted Loratadine's preferred binding orientation to be analogous to other antagonists nih.gov.

Loratadine's interactions with the H1 receptor involve van der Waals forces and hydrophobic interactions, which are critical for blocking histamine binding and preventing allergic responses dovepress.com. Specific amino acid residues involved in these interactions include ILE (A:160), ASN (A:166), TRP (A:189), MET (A:193) via van der Waals interactions, and LEU (A:163) via hydrophobic interactions dovepress.com.

Beyond H1R, Loratadine has been investigated for its binding to other proteins. For example, molecular docking has revealed its interaction with human serum alpha 1-acid glycoprotein (B1211001) (AG), an acute phase protein whose concentration increases during inflammation tandfonline.com. The binding of Loratadine to AG is spontaneous, primarily driven by hydrogen bonding and hydrophobic interactions tandfonline.com.

Furthermore, Loratadine has shown anti-inflammatory activity by inhibiting the NF-κB pathway, specifically targeting Syk and Src proteins nih.gov. Docking studies indicate that Loratadine binds to Src in the bridge between SH2 and SH3 domains and to Syk in the protein tyrosine kinase domain nih.gov.

Table 2: Key Amino Acid Interactions of Loratadine with H1 Histamine Receptor dovepress.com

Interaction TypeAmino Acid Residue
Van der WaalsILE (A:160)
Van der WaalsASN (A:166)
Van der WaalsTRP (A:189)
Van der WaalsMET (A:193)
HydrophobicLEU (A:163)

Prediction of Putative Binding Sites

Computational methods are instrumental in identifying potential binding pockets on target proteins for small molecules like Loratadine sapub.orgrootspress.orgdrughunter.comnih.gov. Techniques such as computational solvent mapping globally sample protein surfaces using molecular probes to identify favorable binding positions, often revealing "hot spots" that are crucial for ligand binding nih.gov. These "consensus" sites, where multiple probes cluster, are considered "druggable" and capable of binding drug-sized ligands with high affinity nih.gov.

Molecular docking has been used to predict putative binding sites for Loratadine in the context of drug repurposing. For instance, Loratadine was virtually screened and docked against the DNA methyltransferase 1 (DNMT1) protein as a potential inhibitor for cancer treatment rootspress.org. The analysis showed that Loratadine interacted with all amino acids that the endogenous molecule SAH (S-adenosylhomocysteine) interacted with, exhibiting a higher binding energy rootspress.org.

Virtual screening of FDA-approved drugs, including Loratadine, has also been performed to identify potential antagonists for Protease-Activated Receptor 2 (PAR2) uq.edu.auacs.org. These studies utilized molecular dynamics simulations and docking with PAR2 homology models to predict binding modes and identify weak antagonistic activity uq.edu.auacs.org.

Binding to Specific Transporters (e.g., B(0)AT1, B(0)AT2)

Loratadine's interaction with specific amino acid transporters has been investigated computationally, particularly with B(0)AT1 (SLC6A19) and B(0)AT2 (SLC6A15) researchgate.netnih.govacs.orgacs.orgebi.ac.uk. B(0)AT2 is a neutral amino acid transporter predominantly expressed in the brain and implicated in mood and metabolic disorders researchgate.netacs.orgacs.org.

Loratadine has been identified as a selective inhibitor of B(0)AT2 with an IC50 of 4 µM, while being less active or inactive against other members of the SLC6 family researchgate.netacs.orgebi.ac.uk. Although Loratadine inhibits B(0)AT2, it was found to be inactive as an inhibitor of B(0)AT1, despite docking well to B(0)AT1 nih.gov. Computational tools have been used to construct models of B(0)AT2, providing insight into the determinants of its transport mechanism and substrate selectivity acs.org. Understanding Loratadine's molecular basis of B(0)AT2 inhibition has even led to the discovery of new inhibitors, such as tiagabine (B1662831), which appears to have a higher affinity for the transporter than Loratadine acs.org.

In Silico Predictions for Research and Design

In silico predictions are increasingly vital in pharmaceutical research and design, offering efficient and cost-effective ways to predict drug properties, optimize formulations, and identify new therapeutic applications for existing compounds like Loratadine yale.eduresearchgate.netmdpi.comresearchgate.net.

Computational methods, including quantum chemical calculations based on density functional theory (DFT), are used to predict various molecular properties of Loratadine, such as stability, frontier molecular orbitals, quantum molecular descriptors, and charge distribution sapub.orgnih.gov. These predictions help in understanding its fundamental reactive properties and potential degradation pathways nih.gov. For instance, bond dissociation energies (BDE) calculations suggest that oxidation is likely to occur in the piperidine (B6355638) and cycloheptane (B1346806) rings of Loratadine nih.gov.

In the context of drug delivery, in silico assessments, such as those performed with GastroPlus™ software, have been used to predict the in vivo absorption and pharmacokinetic profiles of Loratadine researchgate.netmdpi.com. These predictions have shown good accuracy, indicating major regional absorption from the upper small intestine for Loratadine in solid self-nanoemulsifying drug delivery systems (S-SNEDDS) researchgate.net. This highlights the utility of in silico tools for optimizing oral absorption of poorly soluble drugs researchgate.net.

Furthermore, computational modeling combined with ecotoxicological experiments has been employed to predict the environmental risks of Loratadine, including its persistence, biodegradability, bioaccumulation, and mobility in aquatic environments researchgate.net. This demonstrates the broad applicability of in silico methods beyond traditional drug discovery, extending to environmental impact assessments.

Table 3: Predicted Environmental Endpoints for Loratadine (In Silico) researchgate.net

EndpointPrediction (Source: VEGA QSAR / OPERA QSAR)
STP Total Removal(Data to be extracted from source if available)
Predicted Ready Biodegradability(Data to be extracted from source if available)
Octanol-Water Partition Coefficient (KOW)(Data to be extracted from source if available)
Soil Organic Adsorption Coefficient (KOC)(Data to be extracted from source if available)

Note: Specific numerical data for the environmental endpoints were not explicitly provided in the snippets, only that they were obtained. If specific values were needed, further targeted search would be required.

Solid State Characterization and Crystal Engineering of Loratadine

Polymorphism and Amorphous Forms Research

Loratadine (B1675096) exhibits polymorphism, existing in different crystalline forms, notably Form A and a newly identified Form B nih.govresearchgate.netrsc.org. Research into these polymorphic and amorphous forms is crucial for understanding and improving the physicochemical properties of the drug.

Polymorphism: Form B of loratadine has been successfully prepared from a mixture of 20% methanol (B129727) and 80% water. This new polymorph is distinguishable from Form A by its unique acicular (needle-like) structure and distinct powder X-ray diffraction (PXRD) pattern researchgate.netrsc.org. Differential Scanning Calorimetry (DSC) and polarizing microscopy (POM) are also employed for characterization researchgate.netrsc.org. Notably, Form B demonstrates a higher equilibrium solubility compared to Form A, suggesting its potential for improved dissolution rates researchgate.netrsc.org.

Amorphous Forms: The amorphous state of a drug, characterized by a disordered molecular arrangement, typically offers enhanced solubility and dissolution due to its higher free energy compared to crystalline forms nih.govmdpi.com. However, amorphous forms are thermodynamically unstable and prone to recrystallization, which can revert the drug to its less soluble crystalline state nih.govmdpi.com. Studies have shown that amorphous loratadine can undergo solid-state transformations; specifically, it can convert to the new polymorph B at 106.7 °C, and subsequently, Form B can exothermally transform into Form A at 93.9 °C upon heating researchgate.netrsc.org. The non-isothermal crystallization of amorphous loratadine indicates that its crystallization rate constant increases with increasing heating rate researchgate.net.

Cocrystallization and Salt Formation Studies

Cocrystallization is a powerful crystal engineering technique utilized in pharmaceutical science to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure umn.edumdpi.com. This approach involves forming multicomponent crystalline solids through non-covalent interactions between the API and a coformer mdpi.com.

Synthesis and Characterization of Loratadine-Oxalic Acid CocrystalsLoratadine's low solubility under physiological conditions makes it an ideal candidate for cocrystal formation to enhance its dissolution profileumn.edumdpi.comresearchgate.net. Two significant multicomponent crystalline forms of loratadine with oxalic acid (PubChem CID: 971) have been identified and characterized:

Loratadine-Oxalic Acid Conjugate Acid-Base (CAB) Salt (Lor-Oxa CAB): This form has a 1:1 molar ratio of loratadine to oxalic acid umn.edumdpi.comresearchgate.netumn.edu.

Loratadine-Oxalic Acid Cocrystal Monohydrate (Lor-Oxa hydrate): This form has a 2:1:1 molar ratio of loratadine to oxalic acid to water umn.edumdpi.comresearchgate.netumn.edu.

These cocrystals are typically prepared using methods such as the solution method (e.g., using methanol as a solvent) or the slurry method nih.govjrespharm.com. Comprehensive characterization involves several analytical techniques:

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): For instance, Lor-Oxa CAB exhibits a single endothermic peak in its DSC thermogram with an onset temperature of 124.29 °C and a peak temperature of 129.72 °C mdpi.com. For a loratadine-succinic acid cocrystal (a related dicarboxylic acid coformer), a specific endothermic peak was observed at 110.0 °C jrespharm.com.

Powder X-ray Diffraction (PXRD) / X-ray Powder Diffraction (XRPD): These techniques confirm the formation of new crystalline phases by exhibiting distinct diffraction peaks not present in the individual components. For a loratadine-succinic acid cocrystal, new diffraction peaks were observed at 2θ values of 5.28, 10.09, 12.06, 15.74, 21.89, and 28.59° nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides insights into intermolecular interactions, such as hydrogen bonding, between loratadine and the coformer. Shifts in characteristic vibrational bands (e.g., C=O and O-H) indicate the formation of hydrogen bonds nih.govjrespharm.com.

Scanning Electron Microscopy (SEM): SEM images reveal distinct morphological differences between the cocrystal forms and the pure components nih.gov.

Impact of Cocrystal Formation on Solid-State PropertiesThe formation of cocrystals significantly impacts the solid-state properties of loratadine, primarily enhancing its solubility and dissolution rate.

Enhanced Solubility and Dissolution: Both Lor-Oxa CAB and Lor-Oxa hydrate (B1144303) have demonstrated enhanced solubility and intrinsic dissolution rates (IDR) when compared to pure loratadine umn.edumdpi.comresearchgate.netumn.edu. The Lor-Oxa CAB, in particular, has shown a remarkable improvement, with its IDR being reported as high as 90 to 95 times greater than that of pure loratadine umn.edumdpi.comresearchgate.netumn.edu. This substantial increase in dissolution rate makes Lor-Oxa CAB a promising candidate for developing faster-acting oral formulations.

Physical Stability: These cocrystals generally exhibit adequate physical stability, which is crucial for pharmaceutical development and storage umn.edumdpi.comresearchgate.netumn.edu. However, it has been observed that compression force during tablet formulation can influence the physical characteristics of loratadine-succinic acid cocrystals, potentially leading to partial dissociation of the cocrystal into its starting components and sintering phenomena jrespharm.com.

Solid Dispersion Techniques for Enhanced Dissolution (Preclinical Context)

Solid dispersion (SD) is a widely adopted technique to improve the solubility and dissolution rate of poorly water-soluble drugs like loratadine nih.govnih.govsphinxsai.cominnovareacademics.inmdpi.comresearchgate.neteurekaselect.comresearchgate.netinnovareacademics.in. This method involves dispersing the drug in an inert, hydrophilic carrier matrix, often resulting in an amorphous or finely dispersed crystalline state of the drug.

Use of Polyethylene (B3416737) Glycol (PEG) and Polyvinylpyrrolidone (B124986) (PVP) as CarriersPolyethylene Glycol (PEG) (PubChem CID: 24762) and Polyvinylpyrrolidone (PVP) (PubChem CID: 6917) are commonly employed hydrophilic polymers in solid dispersion formulations due to their excellent water solubility and ability to stabilize amorphous drug formsnih.govsphinxsai.cominnovareacademics.inmdpi.comresearchgate.netresearchgate.net.

PEG as a Carrier: Solid dispersions of loratadine with PEG, such as PEG 6000, are frequently prepared using the solvent evaporation method sphinxsai.comresearchgate.net. Studies have shown that the dissolution rate of loratadine rapidly increases with higher concentrations of PEG 6000 in the solid dispersion researchgate.net.

PVP as a Carrier: PVP K30 is another widely used carrier, and loratadine solid dispersions with PVP can be prepared by kneading or solvent evaporation techniques sphinxsai.cominnovareacademics.inresearchgate.net. The use of PVP can significantly enhance loratadine's solubility and dissolution rate sphinxsai.cominnovareacademics.inresearchgate.net. Furthermore, co-amorphous solid dispersions involving loratadine, another drug like chlorpheniramine (B86927) maleate (B1232345) (CPM), and PVP have been developed to not only improve solubility but also extend the physical stability of the amorphous system by inhibiting recrystallization nih.govmdpi.com.

Other Carriers: Other hydrophilic polymers like modified Ziziphus spina-christi gum have also been explored, demonstrating significant improvements in loratadine's solubility and bioavailability researchgate.neteurekaselect.com. Natural polymers such as sodium alginate, hyaluronic acid, and xyloglucan (B1166014) have also shown promise in enhancing loratadine's solubility and dissolution rate when incorporated into natural solid dispersions nih.gov.

Physicochemical Characterization (e.g., FTIR, DSC, XRD, SEM) of Solid DispersionsThorough physicochemical characterization is essential to confirm the successful formation of solid dispersions and to understand the changes in the drug's solid state.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR studies are used to assess potential drug-polymer interactions. While some studies report the absence of well-defined interactions between loratadine and carriers like PEG 6000 or PVP nih.govresearchgate.net, others show shifts in characteristic peaks, indicating intermolecular interactions such as hydrogen bonding (e.g., in co-amorphous systems with citric acid) mdpi.comresearchgate.neteurekaselect.com.

Differential Scanning Calorimetry (DSC): DSC thermograms are crucial for confirming the amorphous state of loratadine within the solid dispersion. The disappearance of the characteristic sharp endothermic melting peak of crystalline loratadine, or its transformation into a broad endothermic range, indicates the conversion to an amorphous or solid solution state nih.govsphinxsai.cominnovareacademics.inresearchgate.neteurekaselect.comresearchgate.netinnovareacademics.inresearchgate.netmdpi.com. The glass transition temperature (Tg) of the amorphous dispersion can also be observed nih.govnih.gov.

X-ray Powder Diffraction (XRD) / X-ray Powder Diffractometry (XRPD): XRD patterns provide definitive evidence of the solid-state transformation. Crystalline loratadine exhibits sharp diffraction peaks at specific 2θ values (e.g., 15.1°, 16.2°, and 16.5° for Form A) nih.govmdpi.com. In contrast, solid dispersions typically show a reduction in the intensity of these peaks or their complete absence, confirming the reduction in crystallinity or the formation of an amorphous state nih.govinnovareacademics.inresearchgate.neteurekaselect.comresearchgate.netinnovareacademics.inresearchgate.netmdpi.com.

Scanning Electron Microscopy (SEM): SEM images reveal changes in the morphology of the drug particles within the solid dispersion. They can show a more homogeneous dispersion, a reduction in particle size, or a loss of distinct particle boundaries, consistent with the formation of an amorphous or finely dispersed system researchgate.neteurekaselect.comresearchgate.net.

Crystal Engineering Approaches for Modified Properties

Crystal engineering is a powerful technique in pharmaceutical science that involves the design and synthesis of new solid forms of active pharmaceutical ingredients (APIs) with tailored physicochemical properties fishersci.ca. This approach leverages non-covalent interactions between neutral or ionic components to create new solid-state structures with defined stoichiometries fishersci.ca. The primary goal is to overcome limitations of existing drug forms, such as poor solubility, dissolution rate, stability, and mechanical properties, thereby improving drug manufacturability and bioavailability fishersci.ca. For Loratadine, crystal engineering strategies have primarily focused on developing novel solid forms, including polymorphs, cocrystals, salts, and amorphous solid dispersions, to address its low aqueous solubility and optimize its pharmaceutical performance fishersci.canih.gov.

Understanding Macroscopic Compaction Behavior via Microscopic Crystal Structure

The macroscopic compaction behavior of a drug powder, particularly its tabletability, is fundamentally influenced by its microscopic crystal structure and intermolecular interactions. Tabletability refers to the ability of a powder to be compressed into a tablet with sufficient mechanical strength. Research has shown that Loratadine exhibits superior tabletability compared to its analog, desloratadine (B1670295), despite their similar molecular structures. This significant difference in tabletability is attributed to distinct crystal mechanical properties, specifically a larger bonding area (BA) and higher interparticle bonding strength (BS) in Loratadine.

The larger bonding area of Loratadine is a consequence of its higher crystal plasticity, which is experimentally determined and computationally explained by the presence of more densely packed molecular layers with smooth surface topology. Higher plasticity in crystals generally leads to superior compaction properties, as it allows for greater permanent plastic deformation, which is essential for forming large contact and bonding areas during tablet compression. Conversely, high elasticity can deter powder tabletability. The higher interparticle bonding strength of Loratadine is further linked to a significantly greater dispersive component of its surface energy. These insights into the correlation between crystal structure, mechanical behavior, and tabletability are crucial for optimizing tableting processes and developing robust pharmaceutical formulations.

Designing New Solid States with Improved Physicochemical Properties

The design of new solid states for Loratadine has been a significant area of research aimed at enhancing its physicochemical properties. Loratadine is known to exhibit polymorphism, with at least two forms, Form I and Form II, identified. Form I is the consistently produced polymorph. Form II, a metastable polymorph, has demonstrated higher equilibrium solubility compared to Form A (Form I). Studies have also revealed that both known polymorphs of Loratadine feature disorder, with the nature of this disorder varying between the forms.

Crystal engineering techniques have been successfully applied to create multi-component crystalline forms of Loratadine with improved properties:

Cocrystals and Salts:

Loratadine-Oxalic Acid Cocrystals: Two new multi-component crystalline phases with oxalic acid (Oxa) have been synthesized and characterized: a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal and a 2:1 Lor-Oxa cocrystal monohydrate fishersci.campg.de. Both cocrystals exhibited enhanced solubility and intrinsic dissolution rates (IDR) compared to pure Loratadine, with the Lor-Oxa CAB cocrystal showing a remarkable 95-fold increase in IDR, making it a promising candidate for tablet formulation development fishersci.ca. These forms also demonstrated acceptable physical stability fishersci.campg.de.

Loratadine-Succinic Acid Cocrystal: A 1:1 molar ratio cocrystal of Loratadine with succinic acid has been reported, which exhibited a lower melting point (110.9 °C) and an approximate two-fold increase in Loratadine's solubility nih.gov. This cocrystal formation was confirmed by observing shifts in C=O and O-H vibrations, indicating intermolecular hydrogen bonding nih.gov.

Loratadine-Saccharin Salt: A novel salt of Loratadine with saccharin (B28170) was designed to enhance solubility and dissolution rate while also masking the bitter taste of Loratadine, facilitating the development of chewable tablet formulations. This approach allows for the simultaneous release of Loratadine and the sweetener, preventing physical separation during manufacturing.

Solid Dispersions:

Solid dispersion techniques have been widely employed to enhance the dissolution properties and bioavailability of poorly water-soluble drugs like Loratadine. These dispersions have been prepared using various hydrophilic carriers, including polyethylene glycol 6000 (PEG 6000), polyvinylpyrrolidone K30 (PVP K30), copovidone, poloxamer 188, and gluconolactone.

Solid dispersions of Loratadine have shown significant improvements in wettability and dissolution rate, often accompanied by a decrease in drug crystallinity.

Co-amorphous solid dispersions, such as those combining Loratadine with chlorpheniramine maleate (CPM) and polyvinylpyrrolidone (PVP), have also been developed to enhance both solubility and physical stability, inhibiting rapid recrystallization of Loratadine.

These new solid forms are typically characterized using a range of analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and comprehensive solubility and intrinsic dissolution rate studies fishersci.canih.gov.

Table 1: Physicochemical Properties of Loratadine and its Solid Forms

Property/FormPure LoratadineLoratadine-Oxalic Acid CAB Cocrystal fishersci.caLoratadine-Oxalic Acid Hydrate Cocrystal fishersci.caLoratadine-Succinic Acid Cocrystal nih.govLoratadine-Saccharin SaltLoratadine Solid Dispersions
Solubility Low (BCS Class II) fishersci.campg.denih.govEnhanced fishersci.caImproved fishersci.caIncreased (up to 2-fold) nih.govEnhancedEnhanced
Intrinsic Dissolution Rate (IDR) Slow fishersci.caSignificantly higher (95x of Lor) fishersci.caHigher (1.85x of Lor) fishersci.caImproved nih.govEnhancedEnhanced
Melting Point ~135.779 °C (Form A/I)124.29 °C (onset) fishersci.ca-110.9 °C nih.gov-Decreased crystallinity
Physical Stability Acceptable fishersci.campg.deAcceptable fishersci.campg.deAcceptable fishersci.campg.deImproved nih.govAcceptableImproved (e.g., co-amorphous)
Tabletability Superior (compared to Desloratadine)Improved fishersci.caImproved fishersci.ca-ImprovedImproved
Taste Masking Bitter---Sweet taste-

Analytical Methodologies for Research and Characterization of Loratadine

Chromatographic Techniques

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of Loratadine (B1675096) in bulk drug, pharmaceutical formulations, and biological samples. These methods offer high selectivity, sensitivity, and precision. actascientific.comoup.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Loratadine due to its versatility and ability to separate complex mixtures. Numerous HPLC methods have been developed and rigorously validated according to International Conference on Harmonization (ICH) guidelines to ensure their reliability, accuracy, and precision. neuroquantology.comijbpas.combch.rooup.comresearchgate.net

Validation parameters commonly assessed include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC method for Loratadine demonstrated linearity over a concentration range of 0.5 µg/mL to 9.0 µg/mL, with a correlation coefficient of 0.999. farmaciajournal.com Another method showed linearity from 20-160 µg/mL with a correlation coefficient of 0.999 and a retention time of 4.358 minutes. ijbpas.com Recoveries typically range from 98% to 102%, indicating high accuracy. researchgate.netrjptonline.org

Table 1: Representative HPLC Method Validation Parameters for Loratadine

ParameterRange/ValueReference
Linearity5-50 µg/mL (r = 0.999) neuroquantology.com
Linearity0.5-9.0 µg/mL (r = 0.999) farmaciajournal.com
Linearity20-160 µg/mL (r = 0.999) ijbpas.com
Linearity0.1-50 µg/mL (r = 0.9995) bch.ro
Retention Time4.7 minutes neuroquantology.com
Retention Time4.358 minutes ijbpas.com
Retention Time~3.2 minutes bch.ro
LOD0.3 µg/mL farmaciajournal.com
LOQ1.0 µg/mL farmaciajournal.com
Mean Recovery99.99%-101.43% neuroquantology.com
Mean Recovery100.20% (95-105% range) farmaciajournal.com
Mean Recovery99.33-100.4% ijbpas.com
Mean Recovery103.96% bch.ro
RSD (Precision)< 2% neuroquantology.com
RSD (Precision)0.5275% (system), 0.8276% (method) bch.ro
RP-HPLC for Quantification and Degradation Product Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely employed for the quantification of Loratadine and the analysis of its degradation products. Stability-indicating RP-HPLC methods are crucial for assessing the drug's stability under various stress conditions, such as thermal, photolytic, oxidative, and hydrolytic (acid/base) degradation. neuroquantology.comoup.comresearchgate.netrjptonline.orgnih.govresearchgate.netresearchgate.net

For example, a stability-indicating RP-HPLC method utilized an Inertsil ODS-3, C-8 column with a mobile phase of methanol (B129727) and 0.02 M potassium dihydrogen phosphate (B84403) buffer (80:20 v/v) and UV detection at 247 nm. This method effectively separated Loratadine from its degradation products, confirming its specificity. neuroquantology.com Another method used an Inertsil ODS-3V column with gradient elution and UV detection at 220 nm for determining Loratadine and its impurities/degradation products. researchgate.net

DAD-HPLC Methodologies

Diode Array Detector (DAD) coupled with HPLC (DAD-HPLC) offers the advantage of acquiring full UV-Vis spectra during chromatographic separation, allowing for peak purity assessment and simultaneous detection of multiple components at different wavelengths. DAD-HPLC methods have been developed and validated for the quantitative determination of Loratadine in pharmaceutical samples. farmaciajournal.comingentaconnect.comresearchgate.netfarmaciajournal.com

One such method used an Agilent 1200 series system with a DAD, employing an XDB-C8 column and a mobile phase of phosphate buffer (pH 2.9) with acetonitrile (B52724) (15:11 v/v), with detection at 280 nm. This method demonstrated good linearity, precision, and accuracy, making it suitable for quality control and determination of Loratadine in drug substances and pharmaceutical preparations. farmaciajournal.com Another HPLC/DAD/MS method was established for determining Loratadine and its impurities, allowing for good resolution and identification of unknown impurities. ingentaconnect.com

Flow Injection Analysis (CFIA) with Novel Detectors

Continuous Flow Injection Analysis (CFIA) combined with novel detectors presents an alternative approach for the rapid and cost-effective quantification of Loratadine in pharmaceutical samples. These systems can utilize optoelectronic detectors to provide accurate turbidimetric measurements. ajchem-a.comajchem-a.comresearchgate.netorcid.orgresearchgate.net

A study described an innovative CFIA method using a "NAG_4SX3_3D Analyzer" for Loratadine quantification, which combines optical, chemical, electronic, and detection capabilities. This method involved precipitating Loratadine with 3,5-dinitrosalicylic acid and examining the precipitate at 0-180°. It demonstrated relative standard deviations of 0.09% to 0.1% and a linear range with a correlation coefficient of 0.9989. ajchem-a.comajchem-a.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for the simultaneous determination of Loratadine and its active metabolite, descarboethoxyloratadine (DCL), in biological matrices like human plasma. oup.comoup.comgraphyonline.comnih.govnih.gov

Methods typically involve sample preparation steps such as protein precipitation or liquid-liquid extraction. Chromatographic separation is often achieved on reversed-phase columns (e.g., Betabasic cyano, Phenomenex Kinetex C8, Zorbax SB-C18) with mobile phases containing acetonitrile and aqueous solutions (e.g., ammonium (B1175870) formate, formic acid). Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. oup.comoup.comgraphyonline.comnih.govnih.gov

LC-MS/MS assays for Loratadine and DCL have demonstrated high sensitivity, with lower limits of quantification (LLOQ) as low as 0.008 ng/mL for Loratadine and 0.8 ng/mL for DCL. nih.gov Linearity ranges can extend from 0.05–15.00 ng/mL for both compounds, with high correlation coefficients (e.g., r² > 0.998). oup.comnih.gov These methods are crucial for pharmacokinetic and bioequivalence studies. oup.comoup.comnih.govnih.gov

Table 2: LC-MS/MS Parameters for Loratadine and Descarboethoxyloratadine in Plasma

ParameterLoratadine (L) Range/ValueDescarboethoxyloratadine (DCL) Range/ValueReference
LLOQ0.05 ng/mL0.05 ng/mL oup.com
LLOQ0.1 ng/mL0.2 ng/mL graphyonline.com
LLOQ0.008 ng/mL0.8 ng/mL nih.gov
Linearity Range0.05–15.00 ng/mL0.05–15.00 ng/mL oup.com
Correlation Coeff.r² = 0.9984r² = 0.9979 oup.com
Ion Transitions (m/z)383 → 337311 → (259+294+282) nih.gov
Retention Time0.82 min1.58 min oup.com

Thin-Layer Chromatography (TLC) and Densitometric Procedures

Thin-Layer Chromatography (TLC) coupled with densitometric procedures offers simple, rapid, and cost-effective methods for the determination of Loratadine, often in combination with other drugs or preservatives. oup.comresearchgate.netresearchgate.netoup.comnih.gov

These methods typically use precoated silica (B1680970) gel plates (e.g., silica gel 60 F254 or silica gel 60RP-18F 254S) as the stationary phase. Various mobile phases have been developed, such as ethyl acetate-ethanol (9:1 v/v) for simultaneous determination with montelukast (B128269) sodium, or n-butyl acetate-carbon tetrachloride-acetic acid-acetonitrile (3:6:0.2:3 v/v) for mixtures with sodium benzoate. oup.comresearchgate.netoup.com

Quantification is performed by scanning the chromatographic zones in reflectance-absorbance mode at specific wavelengths (e.g., 240 nm, 260 nm, 275 nm). oup.comresearchgate.netoup.com TLC-densitometric methods for Loratadine have shown good linearity over concentration ranges (e.g., 0.3-0.7 µg per band for Loratadine) and acceptable recovery rates (e.g., 98.3% to 102.5%). oup.comresearchgate.net A validated RP-TLC/densitometric method for Loratadine in bulk and tablets achieved a retention factor (Rf) of 0.58 ± 0.02 and linearity from 200–1200 ng/band. researchgate.net

Table 3: Representative TLC-Densitometric Parameters for Loratadine

ParameterRange/ValueReference
Stationary PhaseSilica gel 60 F254 or 60RP-18F 254S oup.comresearchgate.netresearchgate.netoup.com
Mobile Phase (Example)Ethyl acetate—ethanol 9:1 (v/v) oup.comoup.com
Mobile Phase (Example)Methanol:acetonitrile (90:10% v/v) researchgate.net
Detection Wavelength240 nm, 260 nm, 275 nm oup.comresearchgate.netoup.com
Linearity Range0.3-0.7 µg per band oup.comresearchgate.net
Linearity Range200–1200 ng/band researchgate.net
Rf Value0.58 ± 0.02 researchgate.net
Mean Recovery98.3% to 102.5% oup.comresearchgate.net
LOD0.004-0.03 µg per band researchgate.net
LOQ0.01-0.1 µg per band researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Bioanalytical Method Development for Preclinical Matrices

Bioanalytical method development for Loratadine in preclinical matrices is essential for pharmacokinetic and metabolism studies in drug development. These methods aim to accurately quantify Loratadine and its active metabolite, desloratadine (B1670295), in biological samples such as plasma. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are frequently employed due to their sensitivity and selectivity.

One approach involves the development and validation of methods for assaying Loratadine (L) and desloratadine (DCL) in human plasma, which can be adapted for preclinical matrices. Such methods prioritize simplicity and accuracy for the simultaneous extraction of both compounds, despite their differing physicochemical properties. wikipedia.org For instance, a validated LC-MS-ESI method for Loratadine and desloratadine in human plasma has demonstrated a dynamic linear range of 0.05–15.00 ng/mL for both analytes, with correlation coefficients (r²) of 0.9984 and 0.9979, respectively. wikipedia.org The method also achieved intra-batch and inter-batch precision (%CV) of less than 9% across various concentration levels. wikipedia.org

Another study describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the rapid and simultaneous determination of Loratadine and desloratadine in human plasma, utilizing a protein precipitation technique for drug extraction. fishersci.ca This method achieved retention times of 4.10 minutes for Loratadine and 5.08 minutes for desloratadine, indicating a short analysis time. fishersci.ca The limits of detection were reported as 1.80 ng/mL for Loratadine and 1.97 ng/mL for desloratadine, demonstrating high sensitivity. fishersci.ca

Furthermore, analytical strategies for assessing human metabolites in preclinical safety testing often involve LC/MS-ESI for metabolite identification in matrices like rat plasma. uni.lu Techniques such as isotope filtering and accurate mass full scan LC/MS are utilized to effectively remove matrix ions and reveal drug-related ions, enabling both metabolite identification and reliable quantitative assessment of metabolite coverage in safety species without the need for synthetic standards or radiolabeled compounds. uni.lu A salting-out thin-layer chromatographic method has also been developed and validated for the simultaneous determination of Loratadine and desloratadine in rabbit spiked plasma, adhering to ICH bioanalytical method validation guidelines.

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for monitoring the degradation of Loratadine and its related compounds under various stress conditions, ensuring the quality and integrity of the substance over time. These methods are designed to accurately quantify the active pharmaceutical ingredient in the presence of its degradation products and impurities.

Various stability-indicating procedures have been developed for Loratadine. One common approach is the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated stability-indicating RP-HPLC method for Loratadine has been developed to estimate the compound in both active pharmaceutical ingredient (API) form and its formulations. This method involves subjecting Loratadine to stress conditions such as thermal, photolytic, oxidative, and acid-base hydrolytic degradation. The method demonstrated specificity, with peak purity values indicating no interference from degradation products or impurities.

Beyond HPLC, other techniques have been explored for their stability-indicating capabilities. These include densitometric procedures, first derivative ratio spectra spectrophotometry, and second derivative spectrophotometry. Loratadine, being an ester, is known to undergo alkaline hydrolysis, leading to the formation of a corresponding acid derivative as a degradation product. Stability-indicating methods are designed to resolve Loratadine from such degradation products. For instance, a densitometric procedure for Loratadine in the presence of its degradate uses a mobile phase of methanol:ammonia (10:0.15) with detection at 246 nm, offering a sensitivity range of 1.25-7.50 µg per spot. Spectrophotometric methods, such as first derivative ratio spectra, can resolve mixtures of Loratadine and its degradate by measurements at specific wavelengths (e.g., 236, 262.4, and 293.2 nm), with a sensitivity range of 3.00-22.00 µg/ml.

A novel stability-indicating gradient ion-pair RP-HPLC method has been developed for the assay of Loratadine and the determination of its degradation compounds and process impurities. This method is capable of separating Loratadine from eight structurally related compounds and separating all related compounds from each other within 20 minutes, and it was validated according to International Conference on Harmonization (ICH) guidelines. Furthermore, a stability-indicating green analytical method for the simultaneous estimation of Loratadine (and Ambroxol) in bulk and pharmaceutical dosage forms by RP-HPLC has been developed, incorporating force degradation and stability studies.

Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy)

The validation of analytical methods for Loratadine, particularly stability-indicating methods, adheres to stringent guidelines, often those set by the ICH. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity: This parameter assesses the proportional relationship between the analyte concentration and the analytical response. For Loratadine, linearity has been demonstrated over various concentration ranges depending on the method. For example, an RP-HPLC method showed linearity for Loratadine in the range of 5-30 µg/ml with a correlation coefficient (r) of 0.999. Another HPLC method reported a linear range of 20-160 µg/ml with a correlation coefficient (r²) of 0.999. For simultaneous estimation with Ambroxol, Loratadine demonstrated linearity in the range of 1.25-7.5 µg/ml with an r² of 0.999. In bioanalytical methods for human plasma, linearity has been established over a dynamic range of 0.05–15.00 ng/mL for both Loratadine and desloratadine, with correlation coefficients of 0.9984 and 0.9979 respectively. wikipedia.org

LOD (Limit of Detection): The LOD represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. For Loratadine, reported LOD values vary depending on the analytical technique and matrix. An HPLC method determined the LOD to be 0.16 µg/mL or 0.64 ng in the sample. For a stability-indicating RP-HPLC method, the LOD for Loratadine was reported as 0.7 µg/ml. In human plasma analysis, the LOD for Loratadine was found to be 1.80 ng/mL. fishersci.ca For impurities of Loratadine, LOD values ranging from 0.016 to 0.028 µg/mL have been reported.

LOQ (Limit of Quantification): The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. For Loratadine, an HPLC method determined the LOQ to be 0.47 µg/mL or 1.88 ng in the sample. For a stability-indicating RP-HPLC method, the LOQ for Loratadine was reported as 0.09 µg/ml. For impurities, LOQ values ranged from 0.044 to 0.088 µg/mL.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. For Loratadine analytical methods, precision is often expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV). An RP-HPLC method for Loratadine showed good precision with a %RSD of less than 2. Another method reported %RSD values for precision within the range of 98%-102%. For a green analytical method, the %RSD for Loratadine's precision was determined to be 0.46%. In bioanalytical methods, intra-batch and inter-batch precision (%CV) across various concentration levels were reported to be less than 9%. wikipedia.org

Accuracy: Accuracy measures the closeness of agreement between the test results and the true value. This is typically assessed through recovery studies. For Loratadine, recovery studies have been performed at different concentration levels, such as 80%, 100%, and 120% of the standard drug concentration, yielding good and consistent recoveries. An HPLC method reported percentage recovery of Loratadine within a range of 99.33-100.4%, with accepted limits of 98%-102%. For simultaneous estimation, percentage recovery values for Loratadine were found to be 99.11%-99.26%. In human plasma, mean recoveries for Loratadine and desloratadine were reported as 97.57% and 86.87%, respectively, falling within acceptable FDA guidelines. fishersci.ca

The following table summarizes typical validation parameters for Loratadine analytical methods:

Table 1: Representative Validation Parameters for Loratadine Analytical Methods

Validation ParameterTypical Range/ValueReference
Linearity
Concentration Range5-30 µg/ml
Correlation Coeff. (r/r²)≥ 0.999
LOD (Limit of Detection)
Value0.16 µg/mL (0.64 ng)
Value0.7 µg/ml
Value1.80 ng/mL fishersci.ca
LOQ (Limit of Quantification)
Value0.47 µg/mL (1.88 ng)
Value0.09 µg/ml
Precision
%RSD< 2%
%RSD0.46%
%CV (intra/inter-batch)< 9% wikipedia.org
Accuracy
% Recovery99.33-100.4%
% Recovery99.11-99.26%
% Recovery97.57% fishersci.ca

Environmental Fate and Degradation Studies of Loratadine

Chemical Stability and Hydrolysis Pathways

Loratadine (B1675096), being an ester, is susceptible to hydrolysis, a significant degradation pathway in aqueous environments researchgate.netnih.gov. Its chemical stability is influenced by pH, with studies indicating a pH-dependent solubility profile. Loratadine is virtually insoluble in water under neutral pH conditions, but its solubility increases significantly at lower pH values, such as gastric pH (pH 1.2), where it can reach approximately 4.59 mg/mL google.comresearchgate.net. At pH 2.5, its solubility is reported as 0.09 mg/mL, decreasing dramatically to 0.004 mg/mL at pH 7.4 researchgate.net.

Forced degradation studies have been conducted to assess Loratadine's stability under various stress conditions, including acid, alkaline, and neutral hydrolysis. These studies demonstrate that Loratadine undergoes degradation under hydrolytic conditions.

Table 1: Loratadine Degradation under Hydrolytic Conditions

Degradation ConditionConcentration of Reagent/ConditionTemperature (°C)Duration (hrs)Degradation (%) Recovery (%) neuroquantology.com
Acid Hydrolysis0.1N HCl6047.1486.64 - 91.38
Alkaline Hydrolysis0.1N NaOH6044.2895.69 - 97.47
Neutral HydrolysisH₂O60414.28Not specified

Note: Recovery percentages in neuroquantology.com represent the amount of Loratadine remaining after degradation.

Oxidative degradation is another identified disadvantage for Loratadine in aqueous solutions, potentially leading to inactive metabolites google.com.

The hydrolysis of Loratadine is primarily driven by the cleavage of its ester linkage. Under alkaline conditions, this process yields a corresponding acid derivative researchgate.netnih.gov. Initial research suggested the formation of a compound with a molecular weight of 354.83 as an alkaline hydrolysis product researchgate.netresearchgate.net. However, subsequent investigations, notably by Gibbons et al., indicated that the primary and often sole product of alkaline hydrolysis is a compound with a molecular weight of 310.82, which is Desloratadine (B1670295) researchgate.netresearchgate.netpillbuys.com. It is hypothesized that an initially formed carbamic acid intermediate (molecular weight 354.83) is unstable and rapidly undergoes decarboxylation, leading to the formation of Desloratadine researchgate.netresearchgate.netpillbuys.com.

Loratadine is a weak base with a pKa of approximately 6 researchgate.net. This basicity influences its protonation state and, consequently, its chemical behavior in different pH environments. At a pH of 1.0, Loratadine exists predominantly in its monoprotonated form. At higher pH values, such as 7.4 and 9.0, it transitions to a non-protonated form researchgate.net.

The most consistently identified hydrolytic degradation product of Loratadine is Desloratadine (PubChem CID: 124087) researchgate.netresearchgate.netpillbuys.com. Desloratadine is also the major active metabolite of Loratadine in biological systems, formed through the loss of the carbamate (B1207046) moiety unito.itunito.itdrugbank.com. Its formation from Loratadine via hydrolysis involves the cleavage of the ethyl carbamate group. While an acid derivative with a molecular weight of 354.8 g/mol has been proposed as an intermediate, evidence suggests its rapid decarboxylation to form Desloratadine pillbuys.com.

Acid and Alkaline Hydrolysis Mechanisms

Photodegradation Investigations

Loratadine is known to be photosensitive, and pharmaceutical formulations containing it are typically stored protected from light to maintain stability scite.airesearchgate.net. Photodegradation is a significant pathway for the environmental breakdown of many drug compounds researchgate.net. Studies have shown that Loratadine undergoes transformation when exposed to ultraviolet B (UV-B) radiation and natural sunlight unito.itresearchgate.net.

The efficiency of Loratadine degradation under UV irradiation can be substantial, with reported degradation efficiencies exceeding 77% within 150 seconds at pH 7 nih.gov.

Table 2: Loratadine Degradation under Photolytic Conditions

Degradation ConditionLight SourceDuration (hrs)Degradation (%) Recovery (%) neuroquantology.com
Photolytic DegradationUV-radiation415.71Not specified
Sunlight DegradationSunlight48.5793.54 - 95.44
Photolytic DegradationIR LightNot specifiedNot specified89.48 - 90.52

Note: Recovery percentages in neuroquantology.com represent the amount of Loratadine remaining after degradation.

Loratadine's photodegradation rate is notably higher in aqueous solutions compared to organic solvents like methanol (B129727) or acetonitrile (B52724) when irradiated unito.it. The primary site of reactivity during photodegradation appears to be the double bond within the molecule, while the carbamate moiety remains relatively unreactive unito.it. The degradation process involves photoisomerization and photoaddition of water, followed by subsequent cleavage reactions unito.it. Specific photoproducts, such as isoloratadine (B608134) (photoproduct 2), have been observed under various irradiation conditions, with other compounds (3 and 4) forming specifically in aqueous solutions unito.it. Desloratadine, the active metabolite of Loratadine, also undergoes photodegradation, resulting in a complex mixture of products unito.it. Advanced oxidation processes, such as the combined UV-NaClO method, have demonstrated high degradation efficiencies for antihistamines, including Loratadine nih.gov.

Biological Degradation Processes

Pharmaceuticals, including Loratadine, are often not completely metabolized by the human body and are subsequently excreted, leading to their entry into wastewater systems jmaterenvironsci.comunito.it. Conventional wastewater treatment plants (WWTPs) are frequently not designed to fully remove these emerging contaminants ukm.my. The effectiveness of Loratadine removal in WWTPs can vary significantly. One study indicated that Loratadine was "not removed" by a conventional treatment process in a specific water treatment plant capes.gov.br. However, other research suggests that biological processes can contribute to its degradation.

Activated Sludge Biological Treatment of Loratadine in Wastewater

Activated sludge, a common component of biological wastewater treatment, has been investigated for its capacity to degrade Loratadine jmaterenvironsci.comresearchgate.netaidic.it. Studies show conflicting results regarding the extent of Loratadine's biodegradability. One study using a Malaysian Ganoderma lucidum fungal strain in a bioreactor reported high removal rates of 90% and above for Loratadine in municipal wastewater ukm.my. This suggests a potential for effective biological treatment under specific conditions ukm.my.

Conversely, another study evaluating aerobic biodegradability in activated sludge (OECD 314B simulation) classified Loratadine as "potentially persistent," exhibiting only 0.1% biodegradation over a 28-day period fass.se. This highlights a significant disparity in observed biological degradation rates, possibly due to differences in experimental conditions, microbial communities, or concentrations.

Sorption to sewage sludge can also play a role in the removal of Loratadine from the aqueous phase during wastewater treatment. Experimentally determined sorption coefficients (Kds) for Loratadine were found to be in the range of 2214-3321 L/kg, indicating its potential to partition onto the solid sludge phase nih.gov. While the biological activated sludge process may be suitable for treating Loratadine at low concentrations, based on observed changes in physicochemical parameters like pH, turbidity, chemical oxygen demand (COD), and biochemical oxygen demand (BOD5) researchgate.net, the presence of certain drugs can also exert a toxic effect on the microorganisms within the activated sludge, potentially hindering degradation processes jmaterenvironsci.com. In some instances, Loratadine and Desloratadine were not detected in influent and effluent wastewater samples, suggesting either very low initial concentrations or efficient removal in those specific treatment facilities researchgate.net.

Q & A

Q. What methodological framework should guide initial characterization of Loribid’s physicochemical properties?

Begin with a systematic approach:

  • Hypothesis-driven testing : Define target properties (e.g., solubility, stability, partition coefficient) based on prior analogs or computational predictions .
  • Experimental design : Use controlled assays (e.g., HPLC for purity, calorimetry for thermal stability) with triplicate measurements to ensure reproducibility .
  • Data presentation : Organize results in comparative tables (e.g., "Table 1: Physicochemical Properties of this compound vs. Reference Compounds") with descriptive titles and error margins .

Q. How to design a robust in vitro experiment to evaluate this compound’s efficacy?

  • Research question refinement : Use the PICO framework (Population: cell lines; Intervention: this compound dosage; Comparison: untreated controls; Outcome: IC50 values) to align objectives .
  • Controls and variables : Include positive/negative controls and standardize environmental factors (e.g., incubation time, temperature) .
  • Statistical rigor : Apply ANOVA for dose-response curves and report p-values with confidence intervals .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

  • Model selection : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values, ensuring goodness-of-fit metrics (R²) are reported .
  • Sensitivity analysis : Test assumptions (e.g., normality of residuals) and apply bootstrapping for small sample sizes .
  • Visualization : Present data in dose-response curves with shaded error bands (Figure 1) .

Advanced Research Questions

Q. How to resolve contradictions between in vivo and in vitro findings on this compound’s mechanism of action?

  • Root-cause analysis : Evaluate methodological disparities (e.g., pharmacokinetic factors in vivo vs. static conditions in vitro) .
  • Cross-validation : Replicate in vitro assays under physiologically relevant conditions (e.g., serum protein-adjusted media) .
  • Meta-analysis : Systematically compare datasets using PRISMA guidelines to identify confounding variables .

Q. What integrative strategies can elucidate this compound’s polypharmacological effects?

  • Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map target pathways .
  • Network pharmacology : Construct interaction networks (e.g., STRING DB) to identify off-target effects .
  • Validation tiers : Prioritize hypotheses with in silico docking followed by SPR (Surface Plasmon Resonance) binding assays .

Q. How can machine learning enhance predictions of this compound’s metabolic pathways?

  • Data preparation : Curate training datasets from public repositories (e.g., PubChem, ChEMBL) with labeled metabolic outcomes .
  • Model training : Use ensemble methods (e.g., Random Forest) to predict cytochrome P450 interactions, validated via cross-validation .
  • Interpretability : Apply SHAP (SHapley Additive exPlanations) values to highlight feature contributions (e.g., molecular descriptors) .

Methodological Best Practices

  • Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets, with metadata documenting experimental conditions .
  • Contradiction handling : Predefine criteria for excluding outliers (e.g., >3 SD from mean) in protocols to minimize bias .
  • Ethical compliance : Obtain IRB approval for studies involving animal/human tissues, detailing selection criteria and informed consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loribid
Reactant of Route 2
Loribid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.